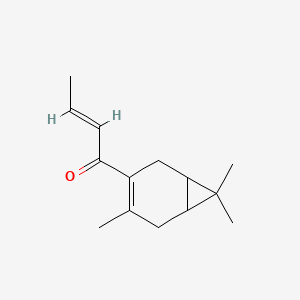![molecular formula C31H49Cl2NO B12689332 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 93982-10-6](/img/structure/B12689332.png)
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines phenolate and azanium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps. One common method includes the reaction of tert-butylphenol with a chlorinating agent to form the dichloro(phenyl)methyl intermediate. This intermediate is then reacted with dodecyl-dimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are crucial in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolates .
Aplicaciones Científicas De Investigación
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mecanismo De Acción
The mechanism by which 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolate group can participate in hydrogen bonding and electrostatic interactions, while the azanium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butylphenol: A similar compound with antioxidant properties, commonly used in the stabilization of polymers and other materials.
Dodecyl-dimethylamine: A related compound used in surfactants and detergents.
Uniqueness
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combination of phenolate and azanium groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .
Propiedades
Número CAS |
93982-10-6 |
|---|---|
Fórmula molecular |
C31H49Cl2NO |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C10H14O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-10(2,3)8-6-4-5-7-9(8)11/h13-15,17-18H,4-12,16,19H2,1-3H3;4-7,11H,1-3H3/q+1;/p-1 |
Clave InChI |
IDERQIVKNPWRRM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC(C)(C)C1=CC=CC=C1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


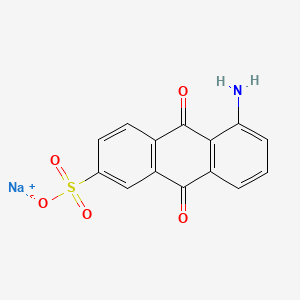
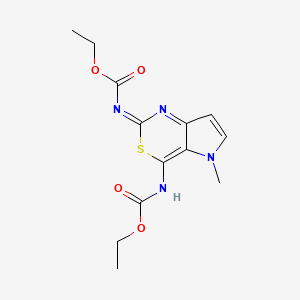
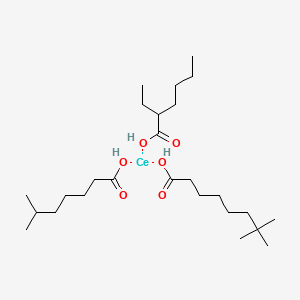



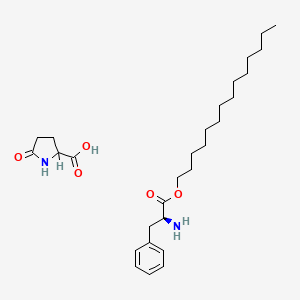
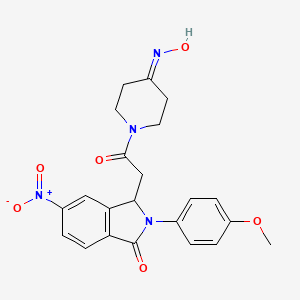
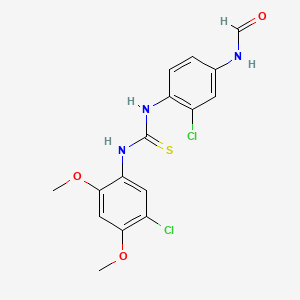

![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)


